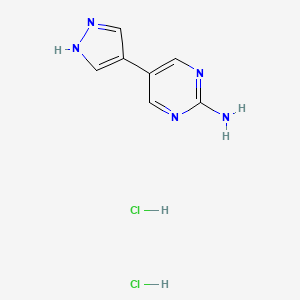
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring fused with a pyrimidine ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride typically involves the reaction of pyrazole derivatives with pyrimidine precursors. One common method includes the condensation of 5-amino-pyrazoles with pyrimidine aldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes
作用機序
The mechanism of action of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: Known for their use in medicinal chemistry as enzyme inhibitors.
Pyrimidine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride stands out due to its dual functionality, combining the properties of both pyrazole and pyrimidine rings. This unique structure enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C7H9Cl2N5 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H |
InChIキー |
JRFGCUWUNXQDCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)C2=CN=C(N=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




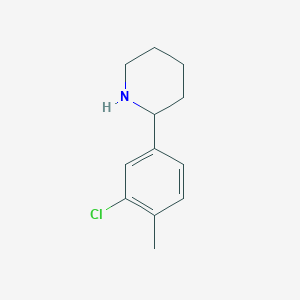

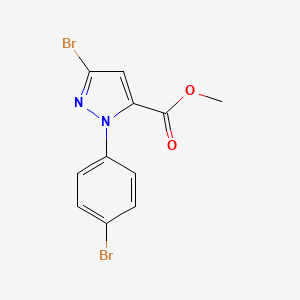
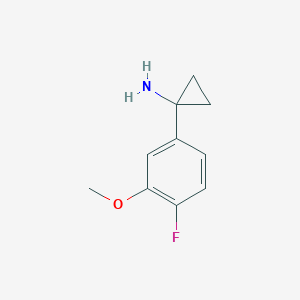
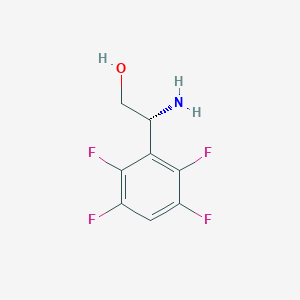

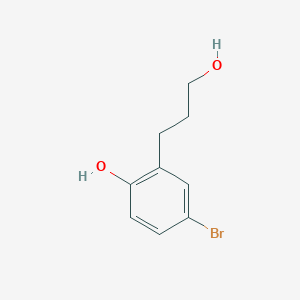
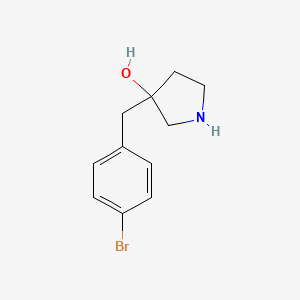
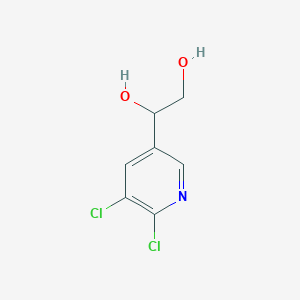
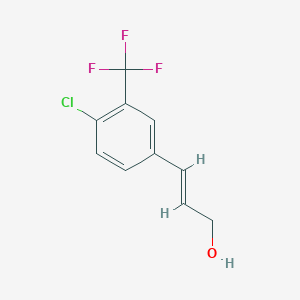
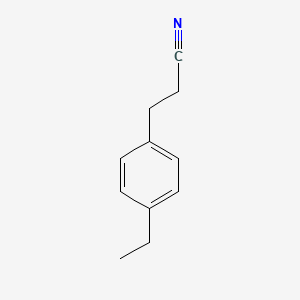
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
